An In-depth Technical Guide to (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate Structural Analogs
An In-depth Technical Guide to (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate Structural Analogs
Foreword: The Pyrrolidine Scaffold - A Privileged Motif in Modern Drug Discovery
To researchers, scientists, and drug development professionals, the relentless pursuit of novel chemical entities with therapeutic potential is a familiar endeavor. Within the vast landscape of heterocyclic chemistry, the pyrrolidine ring stands out as a "privileged scaffold".[1][2] Its prevalence in over 20 FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1] This guide delves into a specific, yet underexplored, corner of this chemical space: structural analogs of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate. By replacing the more common carboxamide with a carbothioamide (thioamide) functionality, we open new avenues for modulating physicochemical properties and biological activity. This document aims to provide a comprehensive technical overview of the design, synthesis, and biological evaluation of these intriguing analogs, offering both foundational knowledge and actionable insights for your research endeavors.
The Core Moiety: (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate
The parent compound, (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate, is a chiral molecule built upon the L-proline framework. The key structural features are:
-
The (R)-pyrrolidine ring: This saturated five-membered nitrogen-containing heterocycle provides a rigid, chiral backbone. The stereochemistry at the C2 position is crucial for specific interactions with chiral biological targets like enzyme active sites.
-
The tert-Butoxycarbonyl (Boc) protecting group: Attached to the pyrrolidine nitrogen, the Boc group serves to modulate the polarity and reactivity of the amine, and it is a common protecting group in peptide and heterocyclic synthesis.[4]
-
The 2-Carbamothioyl (thioamide) group: This is the defining feature of this class of compounds. The replacement of the carbonyl oxygen of an amide with sulfur significantly alters the electronic and steric properties of the molecule. Thioamides are known to be more metabolically stable than their amide counterparts and can exhibit unique biological activities.[5]
The strategic combination of these features makes this scaffold a compelling starting point for the design of novel bioactive molecules.
Design and Synthesis of Structural Analogs: A Rational Approach
The design of structural analogs of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate should be guided by a clear understanding of structure-activity relationships (SAR). While specific SAR data for this exact compound is limited in the public domain, we can extrapolate from studies on related pyrrolidine carboxamides and other thioamide-containing molecules.[6][7][8]
Key Modification Points for Analog Design
The following diagram illustrates the primary points for structural modification (R¹, R², R³) to generate a diverse library of analogs:
Caption: Key modification points for analog design.
-
R¹ (N-substituent on the carbothioamide): This is arguably the most critical point for diversification. Introducing a variety of alkyl, aryl, and heteroaryl groups at this position will significantly impact the compound's polarity, size, and hydrogen bonding capacity. This, in turn, will influence its binding affinity and selectivity for different biological targets.
-
R² (Pyrrolidine ring substitution): Modifications to the pyrrolidine ring itself, for instance, by introducing substituents at the 3, 4, or 5 positions, can alter the conformation of the ring and the spatial orientation of the carbothioamide group. This can be a powerful tool for optimizing interactions with the target protein.
-
R³ (Replacement of the Boc group): While the Boc group is an excellent starting point for synthesis, it may not be optimal for biological activity. Replacing it with other N-acyl or N-alkyl groups can fine-tune the molecule's pharmacokinetic properties.
Synthetic Strategies
The synthesis of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate and its analogs can be approached through a few reliable synthetic routes. The general workflow is outlined below:
Caption: General synthetic workflow.
Step 1: Amide Formation
The initial step involves the coupling of N-Boc-(R)-proline with a primary or secondary amine (HNR¹R²) to form the corresponding amide. Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be effectively employed.
Step 2: Thionation
The crucial step is the conversion of the amide to the thioamide. This is most commonly achieved using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[1][5][9] This reagent is known for its mild reaction conditions and high yields in converting amides to thioamides.[5] The reaction is typically carried out in an anhydrous solvent such as toluene or tetrahydrofuran (THF) under reflux.
Biological Evaluation: Uncovering Therapeutic Potential
The pyrrolidine scaffold is a versatile starting point for developing inhibitors for a wide range of enzymes.[6][7][8][10] Based on the activities of structurally related pyrrolidine derivatives, analogs of (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate could be promising candidates for targeting enzymes involved in various disease pathways.
Potential Therapeutic Targets
| Target Enzyme | Therapeutic Area | Rationale for Targeting |
| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | The pyrrolidine moiety is a known pharmacophore for DPP-IV inhibitors.[2] |
| N-acylethanolamine acid amidase (NAAA) | Inflammation and Pain | Pyrrolidine amides have shown potent inhibitory activity against NAAA.[6] |
| Enoyl-Acyl Carrier Protein Reductase (InhA) | Tuberculosis | Pyrrolidine carboxamides are a novel class of InhA inhibitors.[7][8] |
| α-Amylase and α-Glucosidase | Type 2 Diabetes | Pyrrolidine derivatives have been shown to inhibit these key carbohydrate-metabolizing enzymes.[11] |
| Autotaxin (ATX) | Cancer, Fibrosis | Pyrrolidine derivatives have been identified as potent inhibitors of ATX.[10] |
Experimental Protocols for Enzyme Inhibition Assays
A standardized experimental protocol is crucial for the reliable evaluation of enzyme inhibitors.[12] Below are representative protocols for assessing the inhibitory activity of the synthesized analogs against two potential target classes.
-
Prepare a series of dilutions of the test compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
In a 96-well plate, add 10 µL of α-glucosidase solution (1 U/mL) to each well containing the test compound or vehicle control.
-
Incubate the plate at 37°C for 20 minutes.
-
Add 125 µL of the phosphate buffer to each well.
-
Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.
-
Incubate for an additional 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions or vehicle control.
-
Add the Prolyl Oligopeptidase solution to each well and incubate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Gly-Pro-AMC).
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition and calculate the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis: From Data to Design
A systematic SAR study is essential for optimizing the potency and selectivity of a lead compound. For the (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate scaffold, the following SAR principles can be hypothesized based on existing literature for related compounds.[6][7][8]
Caption: Logical relationship of SAR for (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate analogs.
-
Impact of the N-Substituent (R¹):
-
Aromatic and Heteroaromatic Rings: The introduction of substituted phenyl or heteroaromatic rings can lead to beneficial π-π stacking and hydrophobic interactions within the enzyme's active site, potentially increasing potency.
-
Hydrogen Bond Donors/Acceptors: Incorporating groups capable of hydrogen bonding can enhance binding affinity and selectivity.
-
Steric Bulk: The size and shape of the R¹ group will be critical. Bulky substituents may either improve binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.
-
-
Role of the Pyrrolidine Ring (R²):
-
Stereochemistry: The (R)-configuration at C2 is likely crucial for optimal interaction with many chiral enzyme active sites. The synthesis and evaluation of the (S)-enantiomer is a critical step in validating this hypothesis.
-
Substituents: Adding small, lipophilic substituents to the pyrrolidine ring can modulate its conformation and improve its interaction with hydrophobic pockets in the target enzyme.
-
-
Influence of the N-Protecting Group (R³):
-
The Boc group, while synthetically useful, is bulky and may not be ideal for in vivo applications. Its replacement with smaller acyl or alkyl groups can improve cell permeability and overall pharmacokinetic profile.
-
Conclusion and Future Directions
The (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate scaffold represents a promising starting point for the development of novel enzyme inhibitors. The strategic incorporation of a thioamide moiety offers a unique avenue for modulating the pharmacological properties of this privileged pyrrolidine core. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of analogs based on this scaffold.
Future research should focus on the synthesis of a diverse library of analogs with systematic variations at the R¹, R², and R³ positions. High-throughput screening against a panel of relevant enzymes, followed by detailed SAR studies, will be crucial in identifying lead compounds with high potency and selectivity. Further optimization of these leads for their pharmacokinetic and toxicological profiles will be the subsequent step toward developing clinically viable drug candidates. The insights and protocols provided herein are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.
References
-
Zhou, P., Xiang, L., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC MedChemComm, 10(2), 253-265. [Link]
-
He, X., Alian, A., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323. [Link]
-
Bhat, A. A., Tandon, N., & Singh, I. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 5, 100811. [Link]
-
He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-23. [Link]
- Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S. O. (1984). Thiation with 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide: N-methylthiopyrrolidone. Organic Syntheses, 62, 158.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4908. [Link]
-
Bhat, A. A., Singh, I., & Tandon, N. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
American Chemical Society. (2023). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. [Link]
-
Sun, Y., et al. (2022). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Journal of Medicinal Chemistry, 65(1), 578-595. [Link]
-
Royal Society of Chemistry. (2022). Thioamide N–C(S) Activation by Ground-State- Destabilization. [Link]
-
Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(3), 115216. [Link]
-
Tsolaki, E., et al. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 19(9), 2827-2837. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4908. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180. [Link]
-
Kairystė, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5002. [Link]
-
Kumar, A., et al. (2023). L‐Proline Derived Thioamide Small Organic Molecule for the α‐Stereoselective Synthesis of 2‐Deoxyglycosides. Chemistry – An Asian Journal, 18(15), e202300435. [Link]
-
Sunagawa, M., et al. (1992). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. The Journal of Antibiotics, 45(6), 957-968. [Link]
-
Liu, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 15, 1369305. [Link]
-
Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. Chemical Communications, (42), 6394-6396. [Link]
-
Murar, C. E., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link]
-
Yamagishi, T., et al. (1985). Structure activity relationships of synthetic antibiotic analogues of chryscandin. The Journal of Antibiotics, 38(9), 1182-1203. [Link]
-
Orena, M., et al. (2022). Bioactive Oxadiazoles 2.0. International Journal of Molecular Sciences, 23(23), 14798. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for six ketolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
